molecular formula C11H13F4N B12073299 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine

Katalognummer: B12073299
Molekulargewicht: 235.22 g/mol
InChI-Schlüssel: PCHRKSUVNMZUCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The process often includes the following steps:

    Formation of the Fluorinated Benzyl Intermediate: This involves the reaction of a fluorinated benzyl halide with a suitable amine under controlled conditions.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethyl copper or a similar reagent to introduce the trifluoromethyl group.

    Final Amine Formation: The final step involves the reaction of the intermediate with propylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques is common to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethylbenzylamine: Similar structure but lacks the fluorine substitution.

    Fluorobenzylamine: Contains a fluorine group but lacks the trifluoromethyl group.

Uniqueness

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .

Eigenschaften

Molekularformel

C11H13F4N

Molekulargewicht

235.22 g/mol

IUPAC-Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C11H13F4N/c1-2-6-16-7-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,16H,2,6-7H2,1H3

InChI-Schlüssel

PCHRKSUVNMZUCG-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=C(C(=CC=C1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.